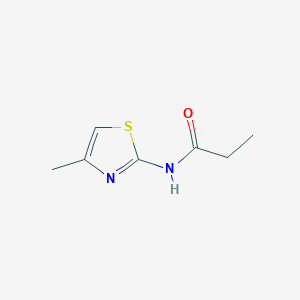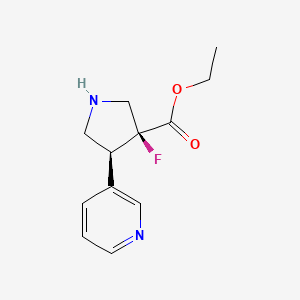
Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluoro substituent, pyrrolidine ring formation, and esterification. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways are documented in scientific literature .
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate, a compound related to tetrahydropyridines, is involved in studies exploring novel synthesis techniques. Zhu, Lan, and Kwon (2003) demonstrated its use in phosphine-catalyzed annulation processes to create highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Structural Studies and Interactions
Research by Suresh and colleagues (2007) focused on polysubstituted pyridines, closely related to this compound, to study their crystal structure and intermolecular interactions, such as C-H...O and C-H...π interactions (Suresh et al., 2007).
Novel Compound Synthesis
Ghaedi et al. (2015) explored the synthesis of novel compounds using similar structures, emphasizing the preparation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Photophysical Behavior
The study of similar heteroatom-containing organic fluorophores by Yang and colleagues (2013) delved into their photophysical properties, such as fluorescence in solution and solid states, and their potential as pH sensors (Yang et al., 2013).
Ligand Synthesis for Diiron(II) Complexes
Carson and Lippard (2006) investigated the synthesis of benzyl- and ethyl-substituted pyridine ligands for diiron(II) complexes, which are analogues of the diiron(II) center in soluble methane monooxygenase (MMOH), highlighting the potential of this compound in bioinorganic chemistry (Carson & Lippard, 2006).
Fluorination Techniques
Makino and Yoshioka (1988) conducted research on selective fluorination techniques using similar structures, shedding light on the selective fluorination of organic carbonyl compounds or N-heterocycles (Makino & Yoshioka, 1988).
Reverse Solvatochromism
Bozkurt and Doğan (2018) investigated the photophysical properties of a new 4-aza-indole derivative in different solvents, displaying reverse solvatochromism behavior and suggesting applications in sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Antioxidant Activity
Zaki et al. (2017) studied the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, highlighting the potential of this compound in developing new antioxidants (Zaki et al., 2017).
One-Pot Synthesis Techniques
Wang and colleagues (2012) focused on one-pot synthesis techniques for creating derivatives of similar structures, examining the effects of different reagents and conditions (Wang et al., 2012).
Carboxyl-Protection in Peptide Chemistry
Chantreux et al. (1984) utilized a group similar to this compound in peptide chemistry for carboxyl-protection, demonstrating its versatility in synthetic organic chemistry (Chantreux et al., 1984).
Direcciones Futuras
: Lee KL, Ambler CM, Anderson DR, et al. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. J Med Chem. 2017;60(13):5521-5542. DOI: 10.1021/acs.jmedchem.7b00231
Propiedades
IUPAC Name |
ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-11(16)12(13)8-15-7-10(12)9-4-3-5-14-6-9/h3-6,10,15H,2,7-8H2,1H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKFMMPMZPEZRU-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC1C2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CNC[C@@H]1C2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-Bromophenyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848249.png)
![N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2848251.png)
![3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2848252.png)
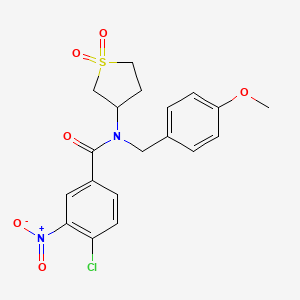
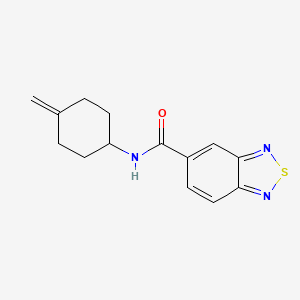
![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)
![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B2848260.png)
![N-(5-chloro-2-methoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2848263.png)
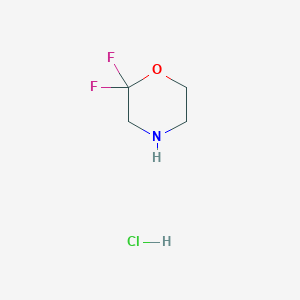
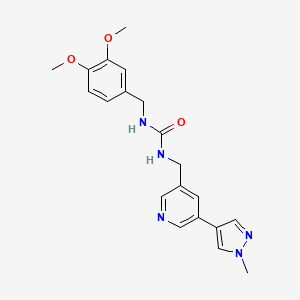
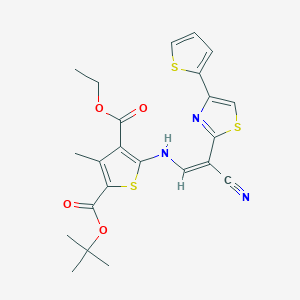
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)
